molecular formula C14H24F2N2O2 B15063235 tert-butyl 4-amino-2,2-difluoro-8-azaspiro[4.5]decane-8-carboxylate

tert-butyl 4-amino-2,2-difluoro-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B15063235
M. Wt: 290.35 g/mol
InChI Key: NLUWWUHDYDHZQW-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-2,2-difluoro-8-azaspiro[4.5]decane-8-carboxylate is a synthetic compound with a unique spirocyclic structure.

Preparation Methods

The synthesis of tert-butyl 4-amino-2,2-difluoro-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal . The reaction conditions often require specific temperatures and solvents to ensure the desired product’s formation. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .

Chemical Reactions Analysis

Tert-butyl 4-amino-2,2-difluoro-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Tert-butyl 4-amino-2,2-difluoro-8-azaspiro[4.5]decane-8-carboxylate is a synthetic compound notable for its spirocyclic structure, featuring a tert-butyl group, an amino group, and two fluorine atoms attached to the carbon skeleton. The presence of these components gives the molecule unique chemical properties, making it valuable in medicinal chemistry, pharmacology, and biological research.

Chemical Properties and Structure

The molecular formula of this compound is C14H24F2N2O2, with a molecular weight of approximately 290.35 g/mol . The compound consists of a central spirocyclic core, which is a structural motif where two rings share one carbon atom . Attached to this core are functional groups that determine its reactivity and interactions.

Key Features

  • Spirocyclic Structure : The spirocyclic arrangement provides a unique three-dimensional shape, influencing its interaction with biological targets .
  • Difluoro Moiety : The presence of two fluorine atoms enhances its stability and alters its electronic properties, affecting its binding affinity and metabolic stability.
  • Amino Group : The amino group allows for further chemical modifications and interactions with biological systems.
  • Tert-Butyl Carboxylate Group : This group acts as a protecting group and can be utilized in synthetic transformations.

Applications

This compound has several applications:

  • Medicinal Chemistry : It serves as a building block in the synthesis of pharmaceutical compounds. Its unique structure and functional groups can be incorporated into drug candidates to improve their pharmacological properties.
  • Biological Research : It is used to study biological pathways and interactions. Its ability to interact with specific biological targets makes it valuable in understanding molecular mechanisms.
  • Materials Science : It can be used to create new materials with specific properties. The spirocyclic structure can be incorporated into polymers and other materials to enhance their mechanical and thermal stability.

The biological activity of this compound has been investigated in various studies. Its unique structural features allow it to interact with specific biological targets, such as enzymes and receptors. This interaction potentially modulates biological pathways, making it a candidate for further research in pharmacology and biochemistry. Preliminary studies suggest that this compound may exhibit antimicrobial or anticancer properties, although detailed mechanisms of action and efficacy require further investigation.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity to various biological targets. These studies often employ techniques such as:

  • Surface Plasmon Resonance (SPR) : SPR measures the binding kinetics between the compound and target proteins.
  • Isothermal Titration Calorimetry (ITC) : ITC provides thermodynamic parameters for the binding interaction.
  • Molecular Docking : Computational methods predict the binding mode and affinity.

Such studies are essential for understanding the potential therapeutic applications of this compound and its mechanism of action.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-2,2-difluoro-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the pathways involved .

Comparison with Similar Compounds

Tert-butyl 4-amino-2,2-difluoro-8-azaspiro[4.5]decane-8-carboxylate can be compared with similar compounds such as:

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity The uniqueness of tert-butyl 4-amino-2,2-difluoro-8-azaspiro[4

Biological Activity

Tert-butyl 4-amino-2,2-difluoro-8-azaspiro[4.5]decane-8-carboxylate is a synthetic compound notable for its unique spirocyclic structure, which incorporates a tert-butyl group, an amino group, and difluorinated moieties. This combination of features contributes to its potential biological activity, particularly in medicinal chemistry and pharmacology. Recent studies have begun to explore its interactions with biological targets, suggesting possible antimicrobial and anticancer properties.

  • Molecular Formula : C14H24F2N2O2
  • Molecular Weight : Approximately 286.35 g/mol
  • Structure : The compound's spirocyclic configuration allows for unique interactions with biological macromolecules, potentially influencing enzyme activity and receptor binding.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its pharmacological effects.

Antimicrobial Activity

Preliminary studies indicate that this compound may exhibit antimicrobial properties. For instance:

  • Mechanism of Action : It is believed to inhibit bacterial growth by disrupting cellular processes, although specific pathways remain to be fully elucidated.
  • Case Studies : In vitro tests have shown effectiveness against certain bacterial strains, suggesting potential for development as an antibiotic agent.

Anticancer Properties

Research into the anticancer potential of the compound has yielded promising results:

  • Cell Line Studies : The compound has demonstrated selective cytotoxicity towards cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
  • Comparison with Established Drugs : When compared to conventional chemotherapeutics like Doxorubicin, this compound exhibited lower toxicity towards normal cells while maintaining efficacy against tumor cells.

Interaction Studies

Interaction studies are crucial for understanding the biological mechanisms at play. Techniques employed include:

  • Binding Affinity Assays : These assays measure how strongly the compound binds to various receptors or enzymes.
  • Enzyme Inhibition Tests : The ability of the compound to inhibit specific enzymes involved in cancer progression or microbial resistance is assessed.

Comparative Analysis with Similar Compounds

The structural similarities between this compound and other spirocyclic compounds highlight its unique features:

Compound NameMolecular FormulaUnique Features
Tert-butyl 3-methyl-2-thia-8-azaspiro[4.5]decaneC14H24N2OSContains sulfur instead of oxygen
Tert-butyl 4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decaneC15H26N2OFeatures a methyl group
Tert-butyl 4-hydroxy-2-octa-spiro[4.5]decaneC14H24N2O3Hydroxyl group addition

This table illustrates the variations in functional groups while maintaining the core spirocyclic structure, emphasizing the unique difluorinated moiety of this compound.

Properties

Molecular Formula

C14H24F2N2O2

Molecular Weight

290.35 g/mol

IUPAC Name

tert-butyl 4-amino-2,2-difluoro-8-azaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C14H24F2N2O2/c1-12(2,3)20-11(19)18-6-4-13(5-7-18)9-14(15,16)8-10(13)17/h10H,4-9,17H2,1-3H3

InChI Key

NLUWWUHDYDHZQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(CC2N)(F)F

Origin of Product

United States

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